Product packaging for Thulium chloride heptahydrate(Cat. No.:CAS No. 13778-39-7)

Thulium chloride heptahydrate

Cat. No.: B080450
CAS No.: 13778-39-7
M. Wt: 401.4 g/mol
InChI Key: OJYFELNMGVBICO-UHFFFAOYSA-K
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Description

Thulium Chloride Heptahydrate (TmCl₃·7H₂O, 13778-39-7) is an excellent water-soluble crystalline source of thulium, with typical appearance as light green, hygroscopic solid crystals . It possesses a molecular weight of 401.39 g/mol and is very soluble in water and ethanol . This compound serves as a crucial starting material in inorganic and materials chemistry for the synthesis of various thulium compounds and intermediates . A significant and advanced research application is in the development of near-infrared (NIR) photocatalysis and light-triggered drug delivery systems . When incorporated into upconversion nanomaterials (e.g., NaYF₄: Tm, Yb), it can convert deep-penetrating NIR light into local UV/Vis light, enabling spatio-temporal control over drug release in microneedle patches for conditions like Parkinson's disease, thereby minimizing side effects and improving drug utilization . Furthermore, its properties are exploited in the creation of novel nanostructures for enhanced photocatalytic activities . In water treatment research, it has been investigated for its potential in coagulation, flocculation, disinfection, and the removal of heavy metals from industrial wastewater . Chloride compounds like TmCl₃·7H₂O can conduct electricity when fused or dissolved in water and are decomposed by electrolysis to chlorine gas and the metal . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before use. Hazard Statements: H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3H14O7Tm B080450 Thulium chloride heptahydrate CAS No. 13778-39-7

Properties

IUPAC Name

thulium(3+);trichloride;heptahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClH.7H2O.Tm/h3*1H;7*1H2;/q;;;;;;;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYFELNMGVBICO-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Tm+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3H14O7Tm
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648490
Record name Thulium chloride--water (1/3/7)
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URL https://comptox.epa.gov/dashboard/DTXSID90648490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10025-92-0, 13778-39-7
Record name Thulium chloride heptahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thulium chloride--water (1/3/7)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THULIUM CHLORIDE HEPTAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95MZ2Z5H8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Precursor Chemistry of Thulium Chloride Heptahydrate

Preparation Routes for Hydrated Thulium(III) Chlorides

The preparation of hydrated thulium(III) chlorides can be achieved through several synthetic pathways, primarily involving the reaction of a thulium precursor with a chlorine source. The most common methods utilize thulium(III) oxide, thulium(III) carbonate, or elemental thulium.

Reaction of Thulium(III) Oxide with Hydrochloric Acid

A prevalent and straightforward method for the synthesis of hydrated thulium(III) chloride involves the reaction of thulium(III) oxide (Tm₂O₃) with hydrochloric acid (HCl). gprareearth.com Thulium(III) oxide, a pale green powder, serves as a common starting material for the production of various thulium compounds. gprareearth.com The reaction proceeds according to the following equation:

Tm₂O₃ + 6HCl → 2TmCl₃ + 3H₂O gprareearth.com

To produce the hydrated form, the resulting thulium chloride solution is subjected to controlled evaporation and crystallization. The degree of hydration of the final product, including the formation of thulium chloride heptahydrate, is influenced by factors such as the concentration of the hydrochloric acid, the temperature during crystallization, and the rate of evaporation. gprareearth.com For instance, the hexahydrate of thulium(III) chloride can be specifically obtained by reacting thulium(III) oxide with concentrated hydrochloric acid. wikipedia.org

The general procedure involves the slow addition of thulium(III) oxide to a stirred solution of hydrochloric acid. gprareearth.com The reaction is exothermic, and cooling may be necessary to control the reaction rate. gprareearth.com Once the reaction is complete, the solution is filtered to remove any unreacted oxide or impurities. Subsequent evaporation of the filtrate allows for the crystallization of the hydrated thulium chloride. gprareearth.com Further purification can be achieved through recrystallization. gprareearth.com

Table 1: Reaction Parameters for the Synthesis of Hydrated Thulium(III) Chloride from Thulium(III) Oxide
ParameterDescription
Precursor Thulium(III) Oxide (Tm₂O₃)
Reagent Hydrochloric Acid (HCl)
Reaction Type Acid-base reaction
Key Steps Dissolution, Filtration, Evaporation, Crystallization
Control Factors Temperature, HCl concentration, Evaporation rate

Synthesis from Thulium(III) Carbonate and Ammonium (B1175870) Chloride

An alternative route to anhydrous thulium(III) chloride, which can subsequently be hydrated, involves the reaction of thulium(III) carbonate (Tm₂(CO₃)₃) with ammonium chloride (NH₄Cl). wikipedia.org This solid-state reaction is typically carried out at elevated temperatures. The reaction is as follows:

Tm₂(CO₃)₃ + 6NH₄Cl → 2TmCl₃ + 6NH₃ + 3CO₂ + 3H₂O

While this method is often employed for the direct synthesis of the anhydrous salt, the resulting thulium chloride can be dissolved in water and recrystallized to form hydrated species like the heptahydrate. The control over the hydration state would again depend on the crystallization conditions.

Direct Reaction of Elemental Thulium with Chlorine

Elemental thulium, a bright, silvery metal, reacts directly with chlorine gas (Cl₂) to form anhydrous thulium(III) chloride. wikipedia.org This reaction is typically carried out at elevated temperatures to ensure a sufficient reaction rate. The chemical equation for this synthesis is:

2Tm + 3Cl₂ → 2TmCl₃ wikipedia.org

The anhydrous thulium chloride produced can then be dissolved in water and subjected to controlled crystallization to yield hydrated forms, including this compound. The number of water molecules incorporated into the crystal lattice is dependent on the conditions of crystallization from the aqueous solution.

Controlled Hydration and Dehydration Processes for Specific Hydrate (B1144303) Forms

The specific number of water molecules in the hydrated crystal of thulium chloride is a function of the thermodynamic conditions during its formation and subsequent treatment. Both the formation of specific hydrates from solution and the dehydration of higher hydrates to lower hydrates or the anhydrous form are important processes.

Methods for Anhydrous Thulium Chloride Production from Hydrates

The removal of water from hydrated thulium chloride to produce the anhydrous form requires careful control to avoid the formation of thulium oxychloride (TmOCl), an undesired byproduct. Simple heating of the hydrates in air is generally not effective and can lead to the formation of the oxychloride.

Two common methods for the dehydration of hydrated thulium chloride are:

Dehydration with Thionyl Chloride: This method involves reacting the hydrated thulium chloride with thionyl chloride (SOCl₂). Thionyl chloride is a strong dehydrating agent that reacts with the water of hydration to produce gaseous byproducts (SO₂ and HCl), which can be easily removed. The reaction is typically carried out under an inert atmosphere. gprareearth.comTmCl₃·nH₂O + nSOCl₂ → TmCl₃ + nSO₂ + 2nHCl gprareearth.com

Vacuum Dehydration: This technique involves heating the hydrated thulium chloride under vacuum. By carefully controlling the temperature and pressure, the water molecules can be removed from the crystal lattice. gprareearth.com However, precise control is necessary to prevent the decomposition of the thulium chloride at higher temperatures. gprareearth.com

Table 2: Comparison of Dehydration Methods for Hydrated Thulium Chloride
MethodReagent/ConditionAdvantagesDisadvantages
Thionyl ChlorideSOCl₂Effective for complete dehydration, avoids oxychloride formation.Requires handling of corrosive and toxic reagents.
Vacuum DehydrationHeat and VacuumCleaner method, no additional chemical reagents.Requires precise temperature and pressure control to avoid decomposition.

Influence of Reaction Conditions on Hydrate Stoichiometry

The stoichiometry of the hydrated thulium chloride, specifically whether the heptahydrate, hexahydrate, or other hydrated forms are produced, is highly dependent on the conditions of crystallization from an aqueous solution. Key factors that influence the hydrate stoichiometry include:

Temperature: The temperature of the solution during crystallization plays a critical role. Different hydrates can have different temperature ranges of stability.

Concentration of the Solute: The concentration of thulium chloride in the aqueous solution can affect which hydrate is the most stable and will preferentially crystallize.

Presence of Other Solutes: The presence of other ions, such as from excess hydrochloric acid, can influence the activity of water and thus the hydration number of the crystallizing salt.

Atmospheric Humidity: The humidity of the atmosphere above the solution during evaporation and crystallization can also impact the final hydration state of the crystals.

While general principles suggest that lower temperatures and higher water activity favor the formation of higher hydrates, specific phase diagrams for the thulium chloride-water system are essential for precise control over the synthesis of this compound. Comprehensive thermal analysis studies on various rare earth chloride hydrates have shown that the dehydration process occurs in steps, indicating the existence of multiple stable hydrate phases. researchgate.neturfu.ru

Advanced Synthetic Techniques for Thulium-Doped Materials utilizing this compound as Precursor

Advanced synthesis techniques are pivotal for developing high-performance optical materials where the precise distribution and concentration of dopant ions are paramount. This compound is a precursor of choice in several of these methods, enabling the creation of materials for fiber lasers, optical amplifiers, and upconversion technologies.

The conventional solution-doping technique is a widely adopted method for incorporating rare-earth ions into the silica (B1680970) glass matrix of optical fibers. This process is an extension of the Modified Chemical Vapor Deposition (MCVD) method. The fabrication process begins with the deposition of a porous, unsintered silica (SiO₂) core layer inside a silica substrate tube. redalyc.orgnih.gov

The tube is then removed from the lathe and soaked in an alcoholic solution containing the dopant precursors. For thulium-doped fibers, this is typically an ethanolic solution of thulium chloride (in hexahydrate or heptahydrate form) and a co-dopant precursor like aluminum chloride (AlCl₃). redalyc.orgrsc.org The aluminum co-dopant is crucial for preventing the clustering of thulium ions and ensuring their uniform distribution within the silica host, which enhances the fiber's optical properties. After soaking for a specified duration, the porous layer absorbs the solution. The tube is then rinsed, dried, and returned to the lathe for the subsequent steps of sintering the porous layer into a solid, transparent glass and collapsing the tube to form the final fiber preform, from which the optical fiber is drawn. nih.govrsc.org

Table 1: Typical Parameters for Solution-Doping of Thulium Fibers

Parameter Value/Compound Purpose
Thulium Precursor Thulium (III) Chloride Heptahydrate/Hexahydrate Source of Tm³⁺ ions
Co-dopant Precursor Aluminum Chloride (AlCl₃) Prevents Tm³⁺ clustering, increases solubility
Solvent Ethanol Dissolves precursors for porous layer infiltration

An evolution of the conventional solution-doping method is the nanoparticle-doping (NP) approach. This technique aims to further improve the homogeneity of the dopant distribution and enhance the spectroscopic properties of the resulting optical fibers. rsc.orgnih.gov The fundamental difference lies in the composition of the solution used to impregnate the porous silica layer.

Instead of a solution containing dissolved metal salts, the NP method employs a suspension of nanoparticles, typically aluminum oxide (Al₂O₃), along with the thulium chloride precursor, dispersed in a solvent like ethanol. redalyc.orgrsc.org The Al₂O₃ nanoparticles act as hosts for the Tm³⁺ ions, preventing their aggregation and creating a more uniform local environment for the rare-earth ions within the silica matrix. This improved distribution can lead to enhanced performance characteristics in the final fiber laser. nih.gov

Research comparing fibers fabricated via conventional solution-doping (SD) and nanoparticle-doping (NP) has shown that the NP method can yield superior results. rsc.orgnih.gov Fibers produced using the nanoparticle approach have demonstrated longer fluorescence lifetimes, a lower lasing threshold (by approximately 20%), and a higher slope efficiency (by about 5% relative) compared to their conventionally-doped counterparts. rsc.orgnih.gov These improvements are attributed to the more favorable distribution of Tm³⁺ ions facilitated by the alumina (B75360) nanoparticles. rsc.org

Table 2: Performance Comparison of Doping Methods for Thulium Fibers

Performance Metric Conventional Solution-Doping (SD) Nanoparticle-Doping (NP)
Lasing Threshold Higher ~20% Lower
Slope Efficiency Lower ~5% (relative) Higher

The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. It offers excellent control over the chemical composition and microstructure of the final product at low temperatures. nih.govnih.goviau.ir This method is particularly effective for synthesizing thulium-doped nanoparticles, such as thulium-doped alumina, for applications in advanced optical materials.

The process begins with the creation of a "sol," which is a stable colloidal suspension of precursors. In a typical synthesis of Tm-doped alumina nanoparticles, this compound and aluminum chloride hexahydrate are dissolved in distilled water. nih.govnih.gov This solution of metal salts is then subjected to hydrolysis and condensation reactions. These reactions are initiated by controlling the pH, often through the addition of a catalyst. The precursors transform into a "gel," which is a continuous three-dimensional network of solid particles enclosing the solvent. nih.gov

The final steps involve aging the gel, followed by drying and calcination (heat treatment). The drying process removes the liquid phase, and calcination burns off residual organic compounds and induces crystallization, resulting in the final thulium-doped oxide nanoparticles. iau.ir The sol-gel method's ability to achieve high uniformity and control particle size in the nanoscale range is crucial for preventing unwanted spectroscopic characteristics like ion clustering. nih.gov

Zirconium dioxide (ZrO₂), or zirconia, is a robust ceramic material with excellent thermal and chemical stability, making it a suitable host for rare-earth ions in various optical and biomedical applications. mdpi.comnih.gov Co-doping zirconia with thulium and other rare-earth elements can produce materials with specific fluorescent properties. mdpi.com Chemical synthesis methods such as co-precipitation and sol-gel are commonly employed, often utilizing chloride precursors for both the host material and the dopants. iau.irrsc.org

In a typical co-precipitation synthesis, a zirconium salt, such as zirconyl chloride octahydrate (ZrOCl₂·8H₂O), is dissolved in a solvent. iau.irmdpi.com To create a co-doped system, a solution containing this compound and the chloride salt of another dopant (e.g., erbium chloride) would be added to the primary zirconia precursor solution. The precipitation of the mixed hydrous oxides is then induced by adding a precipitating agent, such as an ammonium hydroxide (B78521) solution, to raise the pH. iau.ir The resulting precipitate is washed, dried, and calcined at high temperatures to form the crystalline co-doped zirconia nanoparticles. The use of chloride precursors for all components ensures a compatible chemical system for homogeneous precipitation.

Upconversion nanocrystal-semiconductor hybrids are sophisticated composite materials designed to combine the unique optical properties of both components. Upconversion nanoparticles (UCNPs), typically doped with lanthanides like thulium, can convert low-energy near-infrared (NIR) light into higher-energy visible light. nih.govmdpi.com When paired with a semiconductor nanocrystal, these hybrids can be used in applications ranging from photocatalysis to bioimaging. nih.gov

The synthesis of these hybrid structures is a multi-step process that relies on precise control of nanoparticle chemistry.

Synthesis of Thulium-Doped UCNPs: The process starts with the synthesis of the UCNP core, often a sodium yttrium fluoride (B91410) (NaYF₄) crystal co-doped with ytterbium (Yb³⁺) as a sensitizer (B1316253) and thulium (Tm³⁺) as an activator. Lanthanide chlorides, including thulium chloride, are common precursors for this step, reacting with fluoride sources in a high-boiling-point solvent. nih.gov

Formation of the Hybrid Structure: The pre-synthesized UCNPs are then used as seeds for the growth of a semiconductor shell (e.g., Zinc Oxide, ZnO, or Cadmium Sulfide, CdS). Alternatively, the semiconductor nanocrystals can be synthesized separately and then attached to the surface of the UCNPs through ligand-assisted assembly. This creates a core-shell or heterodimer structure where the UCNP can excite the semiconductor material upon NIR irradiation. nih.gov

The use of this compound as the thulium ion source in the initial UCNP synthesis is integral to achieving the desired upconversion properties that drive the functionality of the final hybrid material.

Advanced Characterization of Thulium Chloride Heptahydrate and Its Derivatives

Crystallographic Investigations and Structural Analysis

Analysis of Thulium(III) Coordination Environments in Hydrated Chloride Complexes

In hydrated chloride complexes, the thulium(III) ion typically exhibits high coordination numbers. For the heavier lanthanides, including thulium, the hydrated chloride crystallizes to form monomeric units with the formula [TmCl₂(H₂O)₆]⁺. iucr.orgnih.govnih.gov Within this complex cation, the Tm³⁺ ion is centrally located and is coordinated by six water molecules and two chloride ions, resulting in a coordination number of eight. iucr.orgnih.govnih.gov The coordination geometry is a distorted square antiprism. iucr.org This eight-coordinate environment is a common feature for the trivalent ions of the later, smaller lanthanides in their hydrated chloride salts. iucr.org

Crystal Structure Determination of Thulium(III) Chloride Hydrates (e.g., Monoclinic, YCl₃ Layer Structure)

The crystal structure of thulium(III) chloride heptahydrate is isostructural with the other heavier lanthanide chloride hydrates (from Pr to Lu). iucr.orgnih.govnih.gov These compounds crystallize in the monoclinic system with the space group P2/c. iucr.orgnih.govnih.gov The structure consists of the monomeric complex cations, [TmCl₂(H₂O)₆]⁺, and charge-balancing chloride anions in the outer sphere, leading to the full formula [TmCl₂(H₂O)₆]Cl. iucr.orgnih.gov It is important to note that the YCl₃ layer structure is characteristic of anhydrous thulium(III) chloride, which also possesses a monoclinic crystal structure but with the space group C2/m.

Table 1: Crystallographic Data for Thulium(III) Chloride Hydrate (B1144303)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2/c
Formula[TmCl₂(H₂O)₆]Cl
Coordination No.8
Coordination GeometryDistorted Square Antiprism

Studies on Reversible Structural Phase Transitions in Thulium(III) Anions

While specific studies on reversible structural phase transitions of a "thulium(III) anion" in the heptahydrate are not extensively documented, the dehydration and rehydration of lanthanide chloride hydrates can be considered a reversible process involving significant structural changes. The thermal dehydration of rare earth chloride hydrates proceeds in a stepwise manner, with the loss of water molecules leading to the formation of lower hydrates and eventually the anhydrous salt. urfu.ruresearchgate.net For instance, the dehydration of LaCl₃·7H₂O follows the pathway LaCl₃·7H₂O → LaCl₃·3H₂O → LaCl₃·H₂O → LaCl₃. urfu.ru This process involves a reorganization of the crystal lattice at each step. urfu.ru The structural changes are reversible, as the anhydrous or lower hydrate forms can reabsorb water from the atmosphere to revert to the higher hydrate. However, at elevated temperatures, this process can become irreversible due to the formation of oxychlorides. urfu.ru

Extended Structure and Intermolecular Interactions

The extended three-dimensional structure of thulium chloride heptahydrate is stabilized by a network of hydrogen bonds. iucr.org The monomeric [TmCl₂(H₂O)₆]⁺ cations are linked to each other and to the outer-sphere chloride anions through these interactions. iucr.orgnih.govacs.org The hydrogen atoms of the six coordinated water molecules act as donors for hydrogen bonds to both the inner-sphere and outer-sphere chloride ions. iucr.org

Specifically, the outer-sphere chloride ion accepts six O—H···Cl hydrogen bonds, connecting it to six neighboring complex cations. iucr.org The inner-sphere chloride ions are also involved in the hydrogen-bonding network, each forming three O—H···Cl bonds and linking four adjacent [TmCl₂(H₂O)₆]⁺ units. iucr.org This extensive system of hydrogen bonds creates a robust, three-dimensional supramolecular architecture. iucr.orgnih.govacs.org

Spectroscopic Characterization of Thulium(III) Chloride Heptahydrate Systems

Spectroscopic techniques are crucial for elucidating the electronic structure of thulium(III) in its compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of the thulium(III) ion, as observed in its aqueous solutions like this compound, is characterized by a series of sharp, relatively weak absorption bands in the ultraviolet and near-infrared regions. These absorptions arise from electronic transitions within the 4f electron shell of the Tm³⁺ ion. consensus.app The electronic configuration of Tm³⁺ is [Xe]4f¹².

The observed transitions are f-f transitions, which are Laporte (orbitally) forbidden. This results in characteristically low molar absorptivity values for the absorption bands. The energy levels of the Tm³⁺ aquo ion have been determined from its absorption spectrum, with transitions from the ³H₆ ground state to various excited states being identified. consensus.app

Table 2: Major Electronic Transitions for the Aqueous Tm³⁺ Ion

Excited StateTransition Energy (cm⁻¹)
³F₄~8,000
³H₅~12,500
³H₄~14,400
³F₃~21,200
³F₂~28,000
¹G₄~34,500
¹D₂~45,000

Note: The exact transition energies can be influenced by the specific coordination environment.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

The vibrational modes of hydrated lanthanide chlorides, such as this compound, are primarily characterized by the vibrations of the water molecules of hydration and the metal-oxygen and metal-chlorine bonds. While specific spectra for this compound are not extensively detailed in foundational literature, the principles can be understood from studies on analogous lanthanide aqua ions and hydrated chloride complexes.

In aqueous solutions and hydrated crystals, the lanthanide ion, Ln³⁺ (in this case, Tm³⁺), is coordinated by water molecules, forming an aqua complex. For trivalent lanthanide ions, the coordination number (CN) of the first hydration shell can vary, with early lanthanides typically exhibiting a CN of 9, while later ones show a CN of 8. nih.gov Thulium, being a late lanthanide, would be expected to have a primary hydration sphere with 8 water molecules. The structure of these aqua ions can be investigated using techniques like Raman spectroscopy. nih.gov

The Raman spectra of such hydrated complexes are characterized by bands corresponding to the vibrational modes of the coordinated water molecules and the Ln–O bonds. cdnsciencepub.com For instance, studies on lanthanum(III) chloride solutions have identified weak vibrational modes for the lanthanum-chloride complexes. cdnsciencepub.com The vibrational bands for the metal-water framework are typically found in the low-frequency region of the spectrum. Density Functional Theory (DFT) calculations can be employed to predict the bond lengths and vibrational frequencies for these species. cdnsciencepub.com

Infrared (IR) spectroscopy complements Raman data by providing information on the vibrational modes of the coordinated water and any present counter-ions. mdpi.comnih.gov The spectra would typically show broad bands in the high-frequency region (around 3000-3600 cm⁻¹) corresponding to the O-H stretching vibrations of the water molecules and bending modes around 1600 cm⁻¹. The exact positions of these bands can be influenced by the strength of the coordination to the thulium ion and hydrogen bonding within the crystal lattice.

Photoluminescence and Luminescence Spectroscopy of Thulium(III) Ions

The Thulium(III) ion (Tm³⁺) is well-known for its rich energy level structure, arising from its 4f¹² electronic configuration, which gives rise to numerous emissive transitions from the ultraviolet to the near-infrared regions. researchgate.netrp-photonics.com Its luminescence properties are extensively studied in various host materials, including crystals, glasses, and semiconductors, often initiated by different excitation sources. rp-photonics.comaip.org

The primary emissive states of the Tm³⁺ ion are the ¹D₂, ¹G₄, ³H₄, and ³F₄ levels. researchgate.netresearchgate.net Excitation into a high-energy state like ¹D₂ can lead to direct luminescence or populate lower-energy emissive states through energy transfer processes. researchgate.net The specific emission wavelengths and their intensities are highly dependent on the host material, dopant concentration, and excitation conditions.

Near-Infrared (NIR) Emission Properties and Characterization

Thulium(III) ions are particularly notable for their strong emissions in the near-infrared (NIR) range, which have applications in telecommunications and medical imaging. mdpi.comnih.gov

One of the most prominent NIR emissions from Tm³⁺ is centered around 1.8 µm (1800 nm), corresponding to the ³F₄ → ³H₆ transition. mdpi.com This emission is useful as a medical light source. mdpi.com In various glass systems, co-doping with ytterbium (Yb³⁺) ions can significantly enhance this 1.8 µm emission when excited with a 980 nm laser, due to efficient energy transfer from Yb³⁺ to Tm³⁺. mdpi.com

Another significant NIR emission occurs around 800-810 nm, attributed to the ³H₄ → ³H₆ transition. researchgate.netresearchgate.net This emission is often observed in upconversion processes where the ion is excited by lower-energy photons. researchgate.net The relative intensity of these NIR emissions can be tailored by the choice of host material and the concentration of dopants. For example, in ZrO₂ nanoparticles, the 800 nm emission from Tm³⁺ can be enhanced by co-doping with Ho³⁺, which acts as a second sensitizer (B1316253). researchgate.net

Recent research has also focused on the NIR-IIb window (1500–1700 nm). A newly developed nanoprobe based on a cubic-phase NaYF₄ host demonstrated a Tm³⁺ emission at 1630 nm, activated by the crystal-field effect of the host material. nih.govacs.org

The table below summarizes key NIR transitions of the Tm³⁺ ion.

TransitionApproximate Wavelength (nm)Host Material ExampleExcitation Source ExampleReference
³F₄ → ³H₆1800Titanate–Germanate Glass980 nm (with Yb³⁺) mdpi.com
³H₄ → ³H₆800-810NaYF₄ Nanoparticles980 nm researchgate.net
³F₂,₃ → ³H₆~705BaCl₂350 nm researchgate.net
³H₅ → ³H₆~1230BaCl₂350 nm researchgate.net
Not Specified1630α-NaYF₄ NanoprobeNot Specified nih.govacs.org
³H₄ → ³F₄~1500VariousPump-probe method optica.org
Blue Light Emission upon Excitation

Tm³⁺ ions are renowned for their bright blue emission, which is a key feature in the development of phosphors and upconversion materials. This blue light primarily originates from the ¹G₄ → ³H₆ transition, typically observed around 465-480 nm. researchgate.netaip.org

This blue emission can be generated through various excitation schemes. Direct excitation into higher energy levels, such as the ¹D₂ level at around 350-360 nm, can populate the ¹G₄ state through relaxation, leading to the characteristic blue light. researchgate.netresearchgate.net

More commonly, the blue emission is achieved via upconversion, a process where the ion absorbs two or more lower-energy photons to emit a higher-energy photon. researchgate.net For instance, excitation with an 800 nm diode laser can populate the ¹G₄ level through a multi-ion interaction involving ground-state absorption followed by energy transfer processes, particularly in systems co-doped with Nd³⁺ and Yb³⁺. aip.org The presence of Nd³⁺ can enhance the blue upconversion fluorescence by a factor of ten compared to samples doped only with Tm³⁺/Yb³⁺. aip.orgresearchgate.net Studies have shown that a quadratic relationship exists between the excitation power and the blue emission intensity, confirming the involvement of two pump photons in the upconversion mechanism. researchgate.net

The table below details key blue emission transitions for the Tm³⁺ ion.

TransitionApproximate Wavelength (nm)Host Material ExampleExcitation MechanismReference
¹G₄ → ³H₆465 - 480PbGeO₃-based GlassUpconversion (800 nm) aip.orgresearchgate.net
¹D₂ → ³F₄440 - 455BaCl₂ / ZBLAN GlassDirect Excitation / Upconversion researchgate.netresearchgate.net
¹G₄ → ³F₄~650 (often co-emitted)NaYF₄ NanoparticlesUpconversion (980 nm) researchgate.net
Fluorescence Lifetime Measurements and Quantum Yield Analysis

Fluorescence lifetime (τ) and quantum yield (Φ) are critical parameters that quantify the efficiency and dynamics of the emission process. nih.gov The quantum yield is the ratio of emitted photons to absorbed photons, while the lifetime represents the average time the ion spends in the excited state before returning to the ground state. nih.govyoutube.com

For Tm³⁺ ions, lifetime measurements are often complex due to the multiple emissive states and non-radiative decay pathways. In a study of Tm³⁺-implanted GaAs, the main emission line at 1.233 µm exhibited two decay components with lifetimes of 0.5±0.3 µs and 2.6±0.3 µs at 10 K. aip.org The presence of multiple decay components often indicates that the Tm³⁺ ions occupy different sites within the host lattice. aip.org

The quantum yield of Tm³⁺ emissions can be significantly affected by concentration quenching and cross-relaxation processes. researchgate.net In the pursuit of "quantum cutting" phosphors, where one high-energy photon absorption leads to the emission of two lower-energy photons (a quantum yield > 1), Tm³⁺ has been extensively studied. However, while the initial energy transfer steps required for quantum cutting can be efficient at high Tm³⁺ concentrations, subsequent cross-relaxation processes often quench the desired 4f emissions, preventing the quantum yield from exceeding unity. researchgate.net

The environment, including the solvent and coordinated ligands, plays a crucial role. For example, time-correlated single photon counting (TCSPC) has been used to measure the lifetime of Tm³⁺ complexes in D₂O, revealing the influence of the local chemical environment on the decay dynamics. rsc.org

Excitation and Emission Spectra Analysis under Varying Conditions

The excitation and emission spectra of Thulium(III) are highly sensitive to external conditions such as temperature, pressure, and the host matrix. Analyzing these spectra provides deep insights into the ion's energy level structure and its interaction with the local environment.

Temperature Dependence: As temperature increases, spectral lines typically broaden due to increased phonon interactions. aip.org The intensity of photoluminescence often decreases at higher temperatures due to the activation of non-radiative relaxation pathways. aip.org For example, in SnS₂:Tm, the emission from the ³F₂,₃ → ³H₆ transition disappears at room temperature, while the ³H₄ → ³H₆ emission persists, although weakened. aip.org In some cases, temperature changes can enable different energy transfer mechanisms. In KY₃F₁₀:Tm³⁺, an increase in temperature facilitates an efficient energy transfer from the 5d band to lower 4f levels, altering the emission profile under VUV excitation. researchgate.net

Excitation Wavelength Dependence: Site-selective spectroscopy, where a specific subset of ions within a material is excited using a narrow-band laser, is a powerful tool. By tuning the excitation wavelength, different crystallographic sites occupied by Tm³⁺ ions can be probed, revealing distinct emission spectra for each site. ucf.edu This technique has been used to analyze the crystal-field splitting of Tm³⁺ energy levels in fluorapatite (B74983) crystals, confirming that the ions occupy sites with Cₛ symmetry. ucf.edu The emission profile is also strongly dependent on the excitation wavelength, as different pump wavelengths populate different initial excited states. researchgate.net

Vacuum Ultraviolet (VUV) Excitation Studies of Thulium-Doped Phosphors

The study of thulium-doped materials under vacuum ultraviolet (VUV) excitation is driven by the need for efficient phosphors for mercury-free fluorescent lamps and plasma display panels. researchgate.net VUV excitation, typically in the 140-200 nm range, can excite electrons into the high-energy 5d states of the Tm³⁺ ion or into the host lattice's conduction band. researchgate.net

When a Tm³⁺ ion is excited to its 5d state, it can relax back to the 4f levels, leading to characteristic 4f-4f emissions. A key area of research is quantum cutting, where the initial high-energy excitation of a Tm³⁺ ion is followed by a cross-relaxation energy transfer (CRET) to a nearby ground-state Tm³⁺ ion. researchgate.net This process can result in two excited Tm³⁺ ions in the 4f configuration, which can then each emit a photon, potentially leading to a quantum yield greater than unity. researchgate.net

Studies on KY₃F₁₀:Tm³⁺ have shown that while the CRET from the 5d state is efficient at high Tm³⁺ concentrations, the resulting excited 4f states are themselves strongly quenched by other cross-relaxation processes. researchgate.net As a result, achieving a quantum yield significantly greater than one has remained a challenge. researchgate.net The emission spectra under VUV excitation can vary with temperature; for instance, in KY₃F₁₀:Tm³⁺ powder, the emission profile changes significantly when the temperature is increased while exciting at 157 nm. researchgate.net

Investigation of Sensitizers for Thulium Luminescence in Solution

The inherent low luminescence efficiencies of thulium in molecular complexes with organic sensitizer ligands have historically hindered its application in solution-based photonics. However, recent research has identified highly effective sensitizers that significantly enhance thulium's luminescence. A notable example is the use of perdeuterated 2,2′-bipyridine-6,6′-dicarboxylate as a sensitizer for thulium photoluminescence. aip.orgresearchgate.net

This particular sensitizer has been shown to enable the thulium complex to achieve remarkable emission efficiencies. The resulting complex exhibits a quantum yield (Φ) greater than 0.12% and a luminescence lifetime (τobs) of 4.6 microseconds in deuterated solvents. aip.orgresearchgate.net The brightness (εΦ) of this complex is reported to be greater than 30 M⁻¹ cm⁻¹. researchgate.net The efficiency of this sensitization is so pronounced that the thulium luminescence can be detected at low micromolar concentrations, even in high-phonon solvents such as water, without the need for laser excitation. aip.orgresearchgate.net This breakthrough opens up new possibilities for the use of thulium's unique photophysical properties in various applications.

ParameterValueSolvent
Quantum Yield (Φ)> 0.12%Deuterated Solvents
Luminescence Lifetime (τobs)4.6 µs[D6]-DMSO
Brightness (εΦ)> 30 M⁻¹ cm⁻¹Not Specified

Laser Induced Fluorescence (LIF) and Dispersed Fluorescence Spectroscopy

Laser-Induced Fluorescence (LIF) is a highly sensitive spectroscopic technique used to study the electronic structure of atoms and molecules. It involves the excitation of a sample with a laser, followed by the detection of the emitted fluorescence. vu.edu.au Dispersed fluorescence spectroscopy analyzes the spectrum of the emitted fluorescence, providing detailed information about the vibrational and electronic energy levels of the ground state of the molecule.

In the context of thulium compounds, these techniques are invaluable for characterizing their optical properties. For instance, studies on Tm³⁺-doped materials reveal distinct emission and absorption bands. In thulium-doped silica (B1680970) fibers, a broad emission band corresponding to the ³F₄ → ³H₆ transition is observed, spanning from approximately 1530 nm to 2230 nm, with a maximum at around 1760 nm. mdpi.com The absorption spectrum shows a maximum at about 790 nm, with another significant absorption band for the first excitation level (³F₄) centered around 1645 nm. mdpi.com

The fluorescence lifetime of the ³F₄ level in Tm³⁺-doped silica-based fibers is highly dependent on the composition of the host material, with reported values typically ranging from 300 to 450 µs. mdpi.com However, in highly aluminium-codoped thulium silicate (B1173343) optical fibers, significantly enhanced fluorescence lifetimes of over 500 µs, with a maximum value of 756 µs, have been achieved. mdpi.com

Spectroscopic FeatureWavelength/ValueMaterialTransition
Emission Band Maximum~1760 nmTm³⁺-doped Silica Fiber³F₄ → ³H₆
Absorption Band Maximum~790 nmTm³⁺-doped Silica FiberNot Specified
First Excitation Level Absorption~1645 nmTm³⁺-doped Silica Fiber³H₆ → ³F₄
Typical Fluorescence Lifetime300 - 450 µsTm³⁺-doped Silica-based Fibers³F₄
Enhanced Fluorescence Lifetimeup to 756 µsHighly Al-codoped Tm-silicate Fibers³F₄

Photoelectron Spectroscopy (PFI-ZEKE) for Electronic State Analysis

Pulsed-field ionization zero-kinetic-energy (PFI-ZEKE) photoelectron spectroscopy is a high-resolution technique used to determine the electronic energy levels of ions with great precision. ethz.ch This method involves the photoexcitation of atoms or molecules to high Rydberg states just below the ionization threshold, followed by their ionization using a pulsed electric field. ethz.ch

The electronic structure of the trivalent thulium ion (Tm³⁺) is characterized by a [Xe] 4f¹² electron configuration. nih.gov The ground state is ³H₆. nih.gov Spectroscopic studies have identified numerous excited electronic states of the Tm³⁺ aquo ion. These energy levels are assigned based on absorption spectra and theoretical calculations. Understanding these electronic states is crucial for predicting and interpreting the optical properties of thulium compounds.

Electronic StateEnergy (cm⁻¹)
³F₄5,790
³H₅8,300
³H₄12,650
³F₃14,500
³F₂15,100
¹G₄21,300
¹D₂28,000
¹I₆34,500
³P₀35,500
³P₁36,300
³P₂38,300

Note: The energy levels are approximate values for the Tm³⁺ aquo ion. aip.org

X-ray Photoemission Spectroscopy (XPS) in Thulium Systems

X-ray Photoemission Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical state of the elements within a material. sigmaaldrich.com The technique involves irradiating a material with X-rays and measuring the kinetic energy of the emitted photoelectrons.

In thulium systems, XPS can be used to identify the oxidation state of thulium and to study its bonding environment. The binding energies of the core-level electrons are characteristic of the element and its chemical state. For thulium, the binding energies of the Tm 4d and Tm 4f electrons are often analyzed. These measurements are critical for understanding the surface chemistry of thulium compounds, which can be particularly important in applications such as catalysis. sigmaaldrich.com It is important to note that thulium chloride is a reactive compound, and surface oxidation can occur, which would be detectable by XPS. sigmaaldrich.com

Core LevelBinding Energy (eV)
Tm 4d₅/₂176.4
Tm 4f4.7
Cl 2p₃/₂198.7

Note: Binding energies are approximate and can vary depending on the specific chemical environment and instrument calibration.

Elemental and Compositional Analysis Techniques

Trace Metal Analysis in High-Purity Thulium(III) Chloride

The purity of thulium(III) chloride is critical for many of its applications, particularly in optics and electronics. Trace metal impurities can significantly affect the performance of materials derived from it. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful analytical technique for the determination of trace and ultra-trace elemental impurities. researchgate.net

High-purity thulium(III) chloride, often specified as 99.99% or 99.999% trace metals basis, undergoes rigorous quality control to quantify the levels of various metallic impurities. A certificate of analysis for a high-purity thulium(III) chloride product will typically list the maximum allowable concentrations for a range of elements.

ElementMaximum Concentration (ppm)
Aluminum (Al)5
Calcium (Ca)10
Copper (Cu)5
Iron (Fe)5
Magnesium (Mg)5
Nickel (Ni)2
Silicon (Si)10
Yttrium (Y)5

Note: The values are representative of a high-purity Thulium(III) chloride product and may vary between suppliers and batches.

Electron Probe Microanalysis (EPMA) for Ion Concentration in Fibers

Fiber/Preform IDDopantConcentration (at. %)Measurement Technique
Preform SDTm³⁺~0.10EPMA
Fiber SDTm³⁺2500 ppmOptical Absorption
Fiber NPTm³⁺1800 ppmOptical Absorption
Preform SDAl₂O₃~1.0EPMA
Preform SDGeO₂~2.5EPMA

Energy Dispersive Spectroscopy (EDS) for Nanoparticle Characterization

Energy Dispersive Spectroscopy (EDS, also known as EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. rockymountainlabs.com It is often integrated with electron microscopy instruments like Field Emission Scanning Electron Microscopy (FESEM). The technique relies on the interaction of a focused electron beam with the sample, which causes the emission of characteristic X-rays from each element present. nih.gov The energy of these X-rays is specific to the atomic structure of the emitting element, allowing for qualitative and quantitative analysis of the elemental composition. rockymountainlabs.com

In the characterization of nanoparticles synthesized using this compound as a precursor, EDS is invaluable for confirming the presence and distribution of the constituent elements, primarily thulium (Tm) and chlorine (Cl). This analysis ensures the successful incorporation of the desired elements into the nanoparticle structure and can detect any elemental impurities. rockymountainlabs.com

By scanning the electron beam across the nanoparticle, EDS can generate elemental maps, providing a visual representation of the spatial distribution of each element. This is particularly useful for characterizing core-shell structures or analyzing the uniformity of elemental distribution within an alloyed nanoparticle. rockymountainlabs.com

Research Findings:

A typical EDS analysis of a nanoparticle derived from this compound would involve acquiring a spectrum from a specific point on the particle or mapping a selected area. The resulting data confirms the elemental makeup of the synthesized material.

Below is a representative data table summarizing hypothetical EDS quantification results for a thulium-based nanoparticle.

Interactive Data Table: Elemental Composition of a Thulium-Based Nanoparticle via EDS

Element Series Weight % Atomic %
Chlorine (Cl) K-series 25.8 45.2
Thulium (Tm) L-series 74.2 54.8
Total 100.0 100.0

Isotope Pattern Analysis for Formula Verification

Isotope pattern analysis is a powerful mass spectrometry technique used to verify the elemental formula of a compound. nih.gov The method involves comparing the experimentally measured isotopic distribution of a molecule or its fragments with the theoretically calculated distribution based on the natural abundance of isotopes for each constituent element. A close match between the experimental and theoretical patterns provides strong evidence for the proposed chemical formula. nih.govrsc.org

For this compound (TmCl₃ · 7H₂O), this analysis is definitive. Natural thulium is monoisotopic, consisting entirely of ¹⁶⁹Tm. azom.combritannica.com Chlorine, however, has two stable isotopes: ³⁵Cl (≈75.77% abundance) and ³⁷Cl (≈24.23% abundance). The water molecules contribute isotopes of hydrogen (¹H, ²H) and oxygen (¹⁶O, ¹⁷O, ¹⁸O). The combination of these isotopes results in a unique and predictable pattern in the mass spectrum.

Research Findings:

In a mass spectrometry experiment, a common fragment observed for metal halides is [MCl₂]⁺. For thulium chloride, this would be the [TmCl₂]⁺ fragment. The presence of two chlorine atoms leads to a characteristic pattern of three main peaks corresponding to the isotopic combinations [¹⁶⁹Tm³⁵Cl₂]⁺, [¹⁶⁹Tm³⁵Cl³⁷Cl]⁺, and [¹⁶⁹Tm³⁷Cl₂]⁺. Verifying the m/z (mass-to-charge ratio) and relative intensities of these peaks confirms the presence of two chlorine atoms bound to a thulium atom.

The following table illustrates the comparison between the theoretical and a hypothetical experimental isotope pattern for the [TmCl₂]⁺ fragment, which would serve to verify this portion of the molecular formula.

Interactive Data Table: Isotope Pattern for the [TmCl₂]⁺ Fragment

Ion Formula Mass (Da) Theoretical Relative Intensity (%) Experimental Relative Intensity (%)
[¹⁶⁹Tm³⁵Cl₂]⁺ 238.85 100.0 100.0
[¹⁶⁹Tm³⁵Cl³⁷Cl]⁺ 240.85 63.9 64.1
[¹⁶⁹Tm³⁷Cl₂]⁺ 242.85 10.2 10.1

Particle Size and Morphology Characterization in Nanomaterials

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension, typically in the sub-micron range. horiba.commdpi.com The method works by illuminating the particles with a laser and analyzing the intensity fluctuations of the scattered light. uark.edu These fluctuations are caused by the Brownian motion of the particles in the liquid; smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. mdpi.comfrontiersin.org

The DLS instrument measures the rate of these intensity fluctuations and uses an autocorrelation function to calculate the diffusion coefficient of the particles. uark.edu The hydrodynamic diameter of the particles is then determined using the Stokes-Einstein equation. frontiersin.org The primary results from a DLS measurement are the intensity-weighted mean particle size (Z-average) and the Polydispersity Index (PDI), a measure of the broadness of the size distribution. mdpi.com

Research Findings:

For nanomaterials synthesized from this compound, DLS is a crucial quality control tool to assess the average particle size and size uniformity in a colloidal suspension. It is used to monitor the stability of the nanoparticle suspension over time or under varying conditions such as pH. frontiersin.org

The data table below presents typical results from a DLS analysis of a batch of thulium-based nanoparticles dispersed in a solvent.

Interactive Data Table: DLS Results for Thulium-Based Nanoparticles

Parameter Value Description
Z-Average (d.nm) 125.4 Intensity-weighted mean hydrodynamic diameter.
Polydispersity Index (PDI) 0.18 A measure of the width of the particle size distribution.
Peak 1 Mean (nm) 122.8 Mean diameter of the main particle population.
Peak 1 Area (%) 100.0 Percentage of particles belonging to the main population.

Field Emission Scanning Electron Microscopy (FESEM) for Morphology

Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique that provides detailed information about the surface morphology and topography of a material. nih.gov It utilizes a field-emission gun as a source to produce a highly focused beam of electrons. psu.edu This beam scans the surface of the sample, and the interactions between the electrons and the sample generate various signals, primarily secondary electrons and backscattered electrons, which are collected by detectors to form an image.

FESEM offers significantly higher resolution and greater depth of field compared to conventional scanning electron microscopy, making it ideal for the visualization of nanoscale features. psu.edumdpi.com For nanoparticles derived from this compound, FESEM is essential for directly observing their shape, size, surface texture, and state of aggregation. nih.gov This direct visualization complements the statistical size distribution data obtained from DLS.

Research Findings:

FESEM analysis of nanoparticles synthesized from this compound would reveal their physical characteristics at the nanoscale. The images can confirm whether the particles are spherical, rod-shaped, cubic, or irregularly shaped, and can provide precise measurements of their dimensions. This information is critical as the morphology of nanoparticles often dictates their physical and chemical properties.

A summary of findings from a hypothetical FESEM analysis is presented in the table below.

Interactive Data Table: FESEM Morphological Analysis of Thulium-Based Nanoparticles

Characteristic Observation
Particle Shape Quasi-spherical
Average Diameter 110 ± 15 nm
Surface Texture Smooth with minor irregularities
Aggregation State Mostly well-dispersed with some minor agglomerates

Computational and Theoretical Investigations of Thulium Chloride Heptahydrate Systems

Electronic Structure Calculations and Modeling

Electronic structure calculations are fundamental to understanding the chemical bonding, spectroscopic properties, and magnetic behavior of thulium compounds. The presence of highly correlated 4f electrons in thulium necessitates the use of sophisticated theoretical models that can accurately capture these effects.

The Local-Spin Density (LSD) approximation, a form of Density Functional Theory (DFT), is a widely used method for electronic structure calculations. However, it suffers from self-interaction error (SIE), where an electron incorrectly interacts with itself, leading to inaccuracies, particularly for systems with localized electrons like the 4f electrons of lanthanides. researchgate.netutep.edu The Self-Interaction Correction (SIC) is applied to remedy this deficiency. researchgate.netnsf.gov The Perdew-Zunger SIC (PZ-SIC) method, in particular, removes this unphysical self-interaction on an orbital-by-orbital basis, improving the description of localized states. nsf.gov

In the context of thulium compounds, the SIC-LSD method has been successfully applied to evaluate the electronic structure and total energy of thulium monochalcogenides (TmS, TmSe, TmTe). researchgate.net In these studies, the Tm 4f electrons are treated as localized core-like states. The calculations are performed for different valency scenarios, for instance, by localizing either twelve (corresponding to a Tm³⁺ state with a 4f¹² configuration) or thirteen (for a Tm²⁺ state with a 4f¹³ configuration) f-electrons. researchgate.net By comparing the total energies of these different configurations, the method can predict the stable valency of the thulium ion within the compound. This approach has been shown to correctly capture the valency shift of the Tm ion across the monochalcogenide series. researchgate.net

Table 1: Application of SIC-LSD to Thulium Compounds

Computational Method System Studied Key Findings Reference

The Hartree-Fock (HF) method is a foundational ab initio technique that approximates the many-electron wavefunction as a single Slater determinant. github.ioarxiv.org While a crucial starting point, HF neglects electron correlation, which is critical for accurately describing lanthanide systems. Post-Hartree-Fock methods are designed to incorporate these correlation effects.

For molecules with highly correlated electrons and near-degenerate orbitals, such as thulium compounds, multiconfigurational methods are essential. The Complete Active Space Self-Consistent Field (CASSCF) method provides a robust framework by defining an "active space" of orbitals and electrons that are most important for the chemical problem (e.g., the 4f orbitals of thulium) and treating the electron correlation within this space exactly. ungur.orgmdpi.com

However, CASSCF only captures static correlation. To account for dynamic correlation, which arises from the instantaneous repulsion between electrons, further corrections are needed. The Complete Active Space Second-Order Perturbation Theory (CASPT2) method is a widely used approach that adds dynamic correlation on top of a CASSCF reference wavefunction. researchgate.netarxiv.org Studies on various lanthanide trihalides have demonstrated that including dynamic electron correlation via CASPT2 is indispensable for obtaining reliable bond distances and geometries. researchgate.net Coupled-Cluster methods, such as Coupled-Cluster Singles and Doubles with perturbative triples (CCSD(T)), are considered the "gold standard" in quantum chemistry for accuracy but are computationally expensive for systems with significant multireference character. nih.gov

Table 2: Overview of Hartree-Fock and Post-Hartree-Fock Methods for Lanthanides

Method Description Relevance to Thulium Systems
Hartree-Fock (HF) Approximates the many-electron wavefunction with a single Slater determinant; neglects electron correlation. Provides a basic, mean-field starting point for more advanced calculations.
CASSCF A multiconfigurational method that treats electron correlation exactly within a defined active space (e.g., Tm 4f orbitals). Essential for describing the static correlation and multireference character of the 4f electrons. mdpi.com
CASPT2 Adds dynamic electron correlation to a CASSCF wavefunction using second-order perturbation theory. Crucial for obtaining accurate geometries and energies in lanthanide compounds. researchgate.netarxiv.org

| CCSD | A single-reference method that includes electron correlation through exponential cluster operators. | Highly accurate for systems dominated by a single electronic configuration, but less suitable for the multireference nature of many lanthanide compounds. nih.gov |

Density Functional Theory (DFT) has become a workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. cam.ac.uk Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable. However, the exact form of the exchange-correlation functional is unknown and must be approximated.

For hydrated systems like thulium chloride heptahydrate, DFT is particularly useful for studying the structure and dynamics of the solvation shell. DFT-based ab initio molecular dynamics (AIMD) can be used to simulate the behavior of the ion and surrounding water molecules, providing insights into coordination numbers, ion-water distances, and the geometry of the hydration complex. nih.gov Various functionals, from simple Generalized Gradient Approximations (GGAs) to more complex hybrid functionals that include a portion of exact Hartree-Fock exchange, can be employed. temple.edursc.org The choice of functional significantly impacts the description of electronic properties and intermolecular interactions, such as the hydrogen bonding between the chloride ions, the thulium cation, and the water molecules. temple.eduescholarship.org For instance, studies on the aqueous solvation of the chloride ion have shown that the choice of exchange-correlation functional has a strong impact on both the solvation structure and the electronic properties of the system. rsc.org

The spectral properties of lanthanide compounds, such as those obtained from X-ray Photoemission Spectroscopy (XPS), are heavily influenced by atomic multiplet effects. These effects arise from the complex electrostatic and spin-orbit interactions between the core hole created during the spectroscopic process and the partially filled 4f shell. researchgate.net These interactions split the electronic states into a rich multiplet structure that is a characteristic fingerprint of the ion's electronic configuration.

Theoretical modeling of these spectral functions requires explicitly including these multiplet effects. researchgate.net Calculations for thulium monochalcogenides have demonstrated that this approach can accurately reproduce experimental XPS spectra. The theoretical framework involves calculating the energy levels of the initial and final states of the photoemission process, considering all the relevant Coulomb and spin-orbit interactions. researchgate.netchitkara.edu.in The agreement between calculated and experimental spectra allows for a definitive assignment of spectral features and provides a detailed picture of the electronic structure. researchgate.net

A significant challenge in modeling f-electron systems is the dual localized and itinerant nature of electrons. While the 4f electrons in thulium are highly localized, they still interact with the more delocalized valence electrons of the surrounding ligands. The Hubbard-I approximation (HIA) is a theoretical approach designed to address this by combining an atomic description of the localized 4f electrons with a band-structure description (often from DFT) of the itinerant electrons. aps.org

This method treats the strong on-site Coulomb repulsion (the Hubbard 'U') of the f-electrons at an atomic level, accurately capturing the multiplet structure. aps.org This atomic "self-energy" is then embedded into the crystal Hamiltonian derived from a standard band-structure calculation. researchgate.net The Hubbard-I approximation has been successfully used to calculate the spectral functions of thulium monochalcogenides, showing excellent agreement with experimental data and reproducing all significant multiplet structures. researchgate.net It provides a superior description compared to methods that treat the 4f electrons as either simple core or valence states. aps.org

Molecular Dynamics Simulations for Hydration and Coordination Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. dtic.milmdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD can model the structure, dynamics, and thermodynamics of complex systems like aqueous solutions.

For this compound in an aqueous environment, MD simulations can provide detailed insights into the hydration and coordination behavior of the Tm³⁺ ion. Key properties that can be investigated include:

Coordination Number (CN): MD simulations can determine the average number of water molecules in the first and second hydration shells of the Tm³⁺ ion. For trivalent lanthanide ions, the coordination number in aqueous solution is typically 8 or 9. nih.gov

Radial Distribution Functions (RDFs): The Tm-O and Tm-Cl RDFs reveal the average distances and structural ordering of water molecules and chloride ions around the central thulium ion.

Hydration Shell Dynamics: The residence time of water molecules in the first hydration shell can be calculated to understand the lability of the coordinated water.

Coordination Geometry: The simulations can elucidate the geometry of the primary hydration sphere, which for trivalent lanthanides is often a tricapped trigonal prism or a square antiprism for a CN of 9. nih.gov

While specific MD studies on this compound are scarce, research on other trivalent lanthanide ions and concentrated electrolyte solutions provides a strong basis for understanding its behavior. nih.govresearchgate.net These simulations are crucial for interpreting experimental data and understanding the microscopic interactions that govern the properties of the solution.

Ligand Field Theory Applications to Thulium Complexes

Ligand Field Theory (LFT) provides a sophisticated framework for understanding the electronic structure and spectroscopic properties of coordination compounds, including those of the lanthanide series, such as thulium(III) in this compound. LFT evolved from crystal field theory and incorporates aspects of molecular orbital theory to describe the interactions between the central metal ion and the surrounding ligands. In the case of this compound, the Tm³⁺ ion is coordinated by a combination of water molecules and chloride ions.

The primary influence of the ligands in LFT is on the partially filled 4f orbitals of the thulium ion. Unlike the d orbitals in transition metal complexes, the 4f orbitals of lanthanides are well-shielded by the outer 5s and 5p electrons. This shielding results in a relatively weak interaction with the ligand field. Consequently, the splitting of the 4f orbital energies is much smaller than the splitting of d orbitals in transition metal complexes.

The coordination environment around the Tm³⁺ ion in this compound, consisting of oxygen atoms from water and chloride ions, creates an electrostatic field that perturbs the energy levels of the 4f electrons. This perturbation lifts the degeneracy of the 4f orbitals, leading to a pattern of closely spaced energy levels. The precise nature of this splitting depends on the symmetry of the coordination sphere. While a simple octahedral or tetrahedral geometry is common for transition metals, lanthanide ions often exhibit higher and more complex coordination geometries.

The application of LFT to thulium complexes allows for the interpretation of their absorption and emission spectra. The weak f-f electronic transitions, which are formally forbidden by the Laporte rule, gain intensity through mechanisms that involve the mixing of electronic states, a phenomenon that can be rationalized within the LFT framework. The subtle shifts in the positions and intensities of these spectral bands are sensitive to the nature and arrangement of the ligands.

To quantitatively describe the effects of the ligand field, a set of crystal field parameters is often employed. These parameters are typically determined empirically by fitting the theoretical energy level scheme to experimental spectroscopic data. For the Tm³⁺ ion in a hydrated chloride environment, these parameters would encapsulate the electrostatic interactions between the 4f electrons and the surrounding water and chloride ligands.

A comparative analysis of the ligand field effects of different ligands can provide insights into the bonding characteristics. For instance, the nephelauxetic effect, which describes the apparent reduction in the electron-electron repulsion parameters of the central metal ion upon complexation, can indicate the degree of covalency in the metal-ligand bond. By comparing the crystal field parameters for Tm³⁺ in different ligand environments, the relative covalent contributions of the water and chloride ligands can be assessed.

PropertyDescriptionRelevance to this compound
Ligand Field Splitting The splitting of the 4f orbital energies due to the electrostatic field of the surrounding ligands.In this compound, the water and chloride ligands create a specific ligand field that lifts the degeneracy of the Tm³⁺ 4f orbitals, influencing its spectroscopic properties.
Crystal Field Parameters A set of empirical parameters used to quantify the strength and symmetry of the ligand field.These parameters can be experimentally determined from spectroscopic data and used to model the electronic energy levels of the Tm³⁺ ion in the complex.
Nephelauxetic Effect The reduction in the interelectronic repulsion parameters of the metal ion upon complexation, indicating some degree of covalent character in the metal-ligand bond.By analyzing this effect, the degree of covalency in the Tm-O and Tm-Cl bonds in this compound can be inferred.

Quantum Chemical Studies of Luminescence Mechanisms

The luminescence of thulium(III) complexes, including this compound, is a subject of significant interest, and quantum chemical studies provide a powerful tool to elucidate the underlying mechanisms. These computational methods can offer detailed insights into the electronic transitions responsible for light emission and the factors that govern luminescence efficiency.

Quantum chemical calculations, such as ab initio methods and Density Functional Theory (DFT), can be employed to model the electronic structure of the ground and excited states of the this compound complex. These calculations can predict the energies of the 4f electronic states and the probabilities of transitions between them.

A key aspect of these studies is the investigation of the "antenna effect," where organic ligands can absorb light more efficiently than the lanthanide ion itself and then transfer the excitation energy to the metal center, which subsequently luminesces. While water and chloride are not traditional "antenna" ligands, their influence on the non-radiative decay rates is crucial.

The water molecules in the coordination sphere of the Tm³⁺ ion in this compound play a significant role in quenching the luminescence. The high-frequency O-H vibrations of the coordinated water molecules can efficiently couple with the excited electronic states of the Tm³⁺ ion, providing a facile pathway for non-radiative decay. Quantum chemical models can be used to calculate the vibrational frequencies of the coordinated water molecules and the strength of their coupling to the electronic states of the thulium ion.

Theoretical investigations can also explore how the replacement of water ligands with other ligands might affect the luminescence properties. For instance, replacing O-H oscillators with lower-frequency oscillators, such as C-D or C-F, is a common strategy to reduce non-radiative decay and enhance luminescence. Computational models can predict the impact of such substitutions on the vibrational modes and their coupling to the Tm³⁺ excited states.

Furthermore, Judd-Ofelt theory is a widely used theoretical framework for analyzing the intensities of f-f transitions in lanthanide spectra. Quantum chemical calculations can provide the necessary inputs for a Judd-Ofelt analysis, such as the crystal field parameters and the electronic wavefunctions, allowing for a more fundamental understanding of the radiative properties of this compound.

Computational MethodApplication to this compound Luminescence
Ab initio methods (e.g., CASSCF, MRCI) Provide a highly accurate description of the electronic structure of the ground and excited states of the Tm³⁺ ion, including the effects of electron correlation.
Density Functional Theory (DFT) A computationally less expensive method that can be used to model the geometry and vibrational frequencies of the this compound complex. Time-dependent DFT (TD-DFT) can be used to study electronic excitations.
Judd-Ofelt Theory A theoretical model used to calculate the intensities of f-f electronic transitions. Quantum chemical calculations can provide the necessary parameters for this theory.

Research Applications of Thulium Chloride Heptahydrate in Advanced Materials and Systems

Thulium Chloride Heptahydrate in Laser Material Development

This compound is a key precursor material in the advancement of laser technologies, particularly those operating in the short-wave infrared region. Its primary role is as a source of thulium ions (Tm³⁺), which are incorporated into various host materials to create efficient and powerful laser systems.

Dopant in Solid-State Lasers for Specific Wavelength Applications

Thulium-doped solid-state lasers are valued for their ability to emit light in the eye-safe spectral range of 1.7 to 2.2 µm. photonics.com This characteristic makes them suitable for a variety of applications, including medical procedures, remote sensing, and materials processing. photonics.com The thulium ions, introduced into the laser crystal from precursors like thulium chloride, are responsible for the specific energy transitions that result in laser emission within this desirable wavelength band. exail.com Researchers have successfully demonstrated laser emission at wavelengths exceeding 2.1 µm using only a thulium-doped fiber, a significant achievement for applications requiring longer wavelengths. exail.com

Thulium-doped fiber lasers (TDFLs) can be pumped by high-power diodes, which can lead to a quantum efficiency of up to 200% in the two-micron band through a cross-relaxation process. optica.orgsoton.ac.uk The concentration of thulium in the gain material is a critical factor; a concentration of approximately 3.5wt% has been shown to be sufficient for superior laser performance. soton.ac.uk

Different host materials are used for thulium doping, including crystals and glasses, to build ultrashort pulse laser sources. optica.org Thulium-doped LuAG (Lutetium Aluminum Garnet) ceramics, for example, have been used in continuous-wave (CW) and passively mode-locked lasers with high slope efficiencies. optica.org

Here is an interactive data table summarizing the performance of thulium-doped fibers:

Fiber IDThulium Concentration (wt%)Slope Efficiency (%)Emission Wavelength (nm)
HGS-012.0~60~2050
HGS-025.6>70~2080
HGS-033.5>70~2070

This table presents data on the performance of thulium-doped fibers, highlighting the relationship between thulium concentration, slope efficiency, and emission wavelength.

Fabrication of Thulium-Doped Optical Fibers for 2 μm Lasers

A hybrid fabrication process that combines both vapor-phase and solution-doping techniques has been shown to produce highly efficient Tm-doped laser fibers. optica.org This method allows for high alumina (B75360) content to be co-doped into the silica (B1680970), which is difficult to achieve with conventional solution doping alone. optica.org This results in a more uniform distribution of thulium ions across the fiber core, leading to an efficient two-for-one cross-relaxation process and high slope efficiencies. optica.org

Development of Passively Mode-Locked Lasers using Thulium-Doped Materials

Passively mode-locked lasers that utilize thulium-doped materials are capable of generating ultrashort pulses in the 2 µm region. optica.org These lasers are used in applications such as pumping optical parametric amplifiers for the mid-IR spectral range and for remote sensing of wind and carbon dioxide. optica.org

Various saturable absorbers are used to achieve passive mode-locking in thulium-doped fiber lasers, including semiconductor saturable absorber mirrors (SESAMs), carbon nanotube-based saturable absorbers, and graphene. sun-ins.comaip.org GaSb-based SESAMs have proven to be suitable for mode-locking of Tm- and Ho-doped laser materials in the 2 µm spectral range. optica.org

Researchers have demonstrated passively mode-locked fiber lasers using newly developed highly Tm-doped silicate (B1173343) fibers. sun-ins.com One such laser produced 1.5 ps pulses at 1980 nm with a pulse energy of 0.76 nJ. sun-ins.com Another all-fiber passively mode-locked thulium-doped fiber ring oscillator, using optically deposited few-layer graphene as the saturable absorber, generated 2.1-ps soliton pulses with 80-pJ per pulse energy. aip.orgresearchgate.net

Below is an interactive data table detailing the characteristics of a mode-locked Thulium-doped fiber laser (TDFL) using a Nb₂C coated microfiber:

ParameterValue
Mode-locking Threshold123 mW
Maximum Output Power1.1 mW (at 476 mW pump power)
Slope Efficiency0.3%
Pulse Energy0.12 nJ
Peak Power70 W

This table outlines the performance characteristics of a mode-locked TDFL, providing insights into its operational parameters.

Research into Thulium Fiber Amplifiers for Optical Communication

Thulium-doped fiber amplifiers (TDFAs) are being extensively researched for their potential to expand the bandwidth of optical communication networks. optica.orgnih.gov TDFAs can provide high-gain, low-noise amplification over a wide bandwidth around 2 µm, a region that is being explored for future telecommunication networks as current systems approach their capacity limits. optica.orgnih.gov

Researchers have demonstrated TDFAs with high gain (>35 dB), a low noise figure (as low as 5 dB), and a bandwidth of over 100 nm around 2 µm. optica.orgnih.gov A maximum saturated output power of 1.2 W with a slope efficiency of 50% has been achieved. optica.orgnih.gov The development of TDFAs is seen as a way to significantly enhance amplification bandwidths compared to the commonly used erbium-doped fiber amplifiers (EDFAs). optica.org

The performance of TDFAs is dependent on several factors, including thulium-ion concentration, pump power, fiber length, and dopant area. iitg.ac.in By combining different TDFA designs, it is possible to achieve high gain and low noise amplification over a broad wavelength range. optica.org For example, combining a TDFA optimized for shorter wavelengths with one optimized for longer wavelengths can result in over 30 dB of small-signal gain and a noise figure below 6.3 dB over a 110 nm band. optica.org

This compound in Phosphor and Optoelectronic Material Development

This compound also serves as a crucial starting material in the synthesis of phosphors and other optoelectronic materials. The luminescent properties of the thulium ion are harnessed in these applications to produce light for displays and other devices.

Precursor for Thulium-Based Phosphors for Display Technologies

Thulium-based phosphors are used in various display technologies due to their ability to emit light in specific regions of the visible spectrum. researchgate.net Thulium chloride is a common precursor used in the synthesis of these phosphors. For example, it can be used to prepare co-doped Zirconium dioxide (ZrO₂) with enhanced optoelectronic features.

Thulium-activated phosphors can be excited by vacuum ultraviolet (VUV) radiation, making them suitable for use in mercury-free fluorescent lamps and plasma display panels. researchgate.net The development of highly efficient phosphors is a key area of research, with a focus on materials that exhibit high efficiency, short emission lifetime, and good stability. researchgate.net

In the context of modern display technologies like microLEDs, phosphors are used to down-convert blue light into red, green, or white light, enabling the creation of full-color displays. phosphor.com Phosphor-based optical enhancement films can also be used to improve the color gamut of displays. phosphor.com

Development of Thulium-Doped Materials for Optoelectronic Devices

Thulium-doped materials are at the forefront of research for next-generation optoelectronic devices, owing to the unique electronic transitions of the thulium ion (Tm³⁺). Thulium chloride, in its hydrated form, is a common starting material for introducing thulium into various host matrices. chemimpex.com These doped materials are crucial for applications in lasers, optical fibers, and solar cells.

One area of significant research is the development of thulium-doped fiber lasers (TDFLs). These lasers operate in the eye-safe spectral region around 2 µm, making them suitable for applications in medicine, remote sensing, and materials processing. mdpi.comfocenter.comphotonics.com The broad gain bandwidth of Tm³⁺-doped silica fibers, spanning from 1.8 to 2.1 µm, allows for the generation of ultrashort pulses and high-power continuous-wave operation. mdpi.com Research has focused on optimizing the fabrication of thulium-doped fibers to enhance their efficiency and power output. focenter.comsoton.ac.uk This includes modifying the local environment of thulium ions within the silica matrix, for instance by co-doping with alumina, to increase the fluorescence lifetime. researchgate.netmdpi.com

Thulium(III) chloride hexahydrate is utilized as a precursor to create co-doped zirconium dioxide (ZrO₂) with improved optoelectronic features, such as band gap and crystal size. sigmaaldrich.com These thulium-doped metal oxides have shown potential for use in supercapacitors and perovskite solar cells due to their ionic conductivity and stability. sigmaaldrich.com

Table 1: Applications of Thulium-Doped Materials in Optoelectronics

Application AreaMaterialKey Properties & Findings
Fiber LasersThulium-Doped Silica Fibers (TDFs)Operates in the 1.8 to 2.1 µm eye-safe region; suitable for medical and industrial applications. mdpi.comfocenter.comphotonics.com
Solar CellsThulium-Doped Zirconium Dioxide (ZrO₂)Enhanced band gap and crystal sizes; potential for use in perovskite solar cells. sigmaaldrich.com
SupercapacitorsThulium-Doped Metal OxidesUtilizes the ionic conductivity and stability of the doped material.
Data TransmissionFiber AmplifiersThulium chloride is an essential dopant for enhancing performance. alfachemic.commsesupplies.com

Research on Upconversion Luminescence Materials

Upconversion is a process where low-energy light, typically in the near-infrared (NIR) spectrum, is converted to higher-energy visible or ultraviolet (UV) light. Thulium is a key element in designing materials with efficient upconversion properties. Thulium(III) chloride is frequently used as the thulium source for synthesizing upconversion nanoparticles (UCNPs).

Recent studies have shown that Tm³⁺ ions can directly absorb photons in the NIR-II spectral range (1000–1400 nm) and produce upconversion luminescence without the need for a sensitizer (B1316253). nih.govpreprints.org This is particularly significant for applications in deep tissue imaging. nih.govpreprints.org Researchers have investigated the upconversion emission mechanisms of Tm³⁺-doped nanoparticles under different NIR-II laser excitations (e.g., 1064 nm, 1150 nm, and 1208 nm) to generate varied emission spectra. nih.govpreprints.org

A notable example is the synthesis of NaYF₄:Yb,Tm upconversion nanocrystals using thulium chloride as the thulium source. sigmaaldrich.com These nanocrystals can be combined with semiconductors to create hybrid structures with wide-spectrum photocatalytic activity. The upconversion luminescence in thulium-doped NaYF₄ nanoparticles excited by a 980 nm laser has also been experimentally demonstrated. optica.org A significant discovery in this field is the observation of photon avalanching behavior in nanoparticles doped with thulium ions, which can increase the quantum efficiency of the upconversion process by an order of magnitude. columbia.edu

Table 2: Research Findings in Thulium-Based Upconversion Luminescence

Host MaterialExcitation Wavelength(s)Key Findings
NaYF₄:Tm1064 nm, 1150 nm, 1208 nmDifferent NIR-II excitations produce varied emission spectra; 1150 nm excitation enables intense three-photon 475 nm emission. nih.gov
NaYF₄:Yb,Tm980 nmDemonstrated upconversion luminescence at ~800 nm. optica.org
Various~1 µm and ~1.5 µmSystematic study of two excited-state absorption transitions crucial for upconversion pumping schemes. optica.orgresearchgate.net

Catalytic Applications of Thulium Compounds

Thulium compounds, for which thulium chloride serves as a precursor, are being investigated for their catalytic properties in various chemical reactions. heegermaterials.com

Investigation of Thulium(III) Chloride as a Catalyst Precursor

Thulium(III) chloride is a precursor for synthesizing various thulium-containing materials that act as catalysts. For instance, it is used to prepare thulium-organic frameworks (MOFs). One such study reported a novel thulium-organic framework with a planar tetranuclear {Tm₄} cluster that exhibits highly selective catalytic activity for the cycloaddition of epoxides with CO₂ under gentle conditions. The high recyclability and stability of this catalyst are attributed to its nanoscale channels and rich bifunctional active sites. Thulium chloride hydrate (B1144303) powders are also applied in petroleum and environmental protection catalysts. heegermaterials.com

Role in Enhancing Efficiency and Selectivity in Chemical Reactions

The goal in catalysis is often to enhance both the efficiency (rate of reaction) and selectivity (production of the desired product over others). researchgate.net Thulium-based catalysts have shown promise in this regard. The structure of the catalyst, including the arrangement and spacing of active sites, can significantly impact selectivity. harvard.edu While general principles of catalyst design focus on modifying these features, specific research into thulium's role highlights its potential to create highly selective catalytic systems. youtube.com The use of light in conjunction with transition metal catalysis can also modify the selectivity of a reaction, a principle that can be applied to systems involving thulium. nih.gov The unique electronic properties of thulium can be leveraged to design catalysts that preferentially increase the rate of a specific reaction pathway. youtube.com

Development of Rare Earth-Doped Heterostructures for Electrocatalysis

While specific research on thulium-doped heterostructures for electrocatalysis is an emerging field, the broader area of rare earth-doped materials shows significant potential. Thulium(III) chloride has been used to synthesize nanostructures for NIR photocatalysis. wikipedia.org The principles of doping with rare earth elements to create active sites and modify the electronic structure of materials are directly applicable. These modifications can enhance the performance of electrocatalysts in reactions crucial for energy conversion and storage.

This compound in Advanced Material Synthesis

This compound is a versatile precursor in the synthesis of a variety of advanced materials, owing to its solubility and ability to introduce thulium ions into different host materials.

Synthesis of Ceramics and Glass for Electronics and Energy Storage

Thulium compounds are utilized in the fabrication of specialized ceramics and glasses with applications in electronics and energy storage. Thulium-doped glass, for instance, is of significant interest for its optical properties. Thulium ions (Tm³⁺) are incorporated into various glass matrices, such as silica, fluorotellurite, and barium phosphate glasses, to create materials for fiber amplifiers and lasers. optica.orgsmart-elements.comvu.edu.aumdpi.com The addition of thulium oxide to a bismuth-boro-tellurite glass system has been shown to increase the refractive index and enhance optical properties. chalcogen.ro

In the realm of energy storage, thulium-doped materials are also being explored. For example, thulium(III) chloride hexahydrate can be used as a precursor to prepare co-doped Zirconium dioxide (ZrO₂), which has applications in supercapacitors. sigmaaldrich.com Furthermore, thulium oxide exhibits properties that make it suitable for use in fuel cells. stanfordmaterials.com

Role as a Precursor for Thulium(III) Oxide and other Thulium Compounds

This compound is a common starting material for the synthesis of other thulium compounds, most notably Thulium(III) oxide (Tm₂O₃). chemistrycool.com This conversion is typically achieved through precipitation of thulium hydroxide (B78521) or carbonate from an aqueous solution of thulium chloride, followed by calcination (high-temperature heating). smolecule.com Thulium(III) oxide is a pale green compound with a high melting point and is used in various applications, including as a dopant in laser crystals and in some ceramic formulations. stanfordmaterials.comwikipedia.orgstanfordmaterials.com

Beyond thulium oxide, thulium chloride can be used to synthesize other thulium salts and compounds for various research purposes. Its solubility in water makes it a convenient source of Tm³⁺ ions for a wide range of chemical reactions. americanelements.com

Incorporation into Metal-Organic Frameworks Research

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with a wide range of potential applications, including gas storage, catalysis, and sensing. crimsonpublishers.com Thulium has been incorporated into the structure of MOFs to create novel materials with specific functionalities. For example, a thulium(III)-benzene 1,3,5-tricarboxylic acid-based MOF (Tm-BTC MOF) has been synthesized and utilized as an electrocatalyst for the detection of certain food additives. researchgate.net The synthesis of such MOFs often involves the reaction of a metal salt, such as thulium chloride, with an organic linker molecule. crimsonpublishers.comresearchgate.net The inclusion of rare-earth elements like thulium into MOFs can impart unique optical and electronic properties to the resulting framework.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways for Tailored Thulium Chloride Heptahydrate Structures

Future research will likely focus on moving beyond bulk synthesis to create tailored structures of this compound with controlled dimensionality, morphology, and defect engineering. Current methods for synthesizing hydrated lanthanide chlorides often involve facile solution routes or reactions in aqueous hydrochloric acid. nih.govorganic-chemistry.org A promising avenue is the development of methods to control the hydrolysis process during synthesis, which has been shown to produce a variety of intermediate hydrolysis fragments and complex oxide/hydroxide (B78521) lanthanide clusters. nih.gov

By carefully manipulating reaction conditions such as temperature, pH, solvent systems, and the introduction of structure-directing agents or ligands, it may be possible to synthesize novel thulium-based frameworks. rsc.orgresearchgate.net Research into non-hydrolytic sol-gel routes or solvothermal methods could yield nanocrystals, thin films, or porous architectures with enhanced properties. Another unexplored area is the use of this compound as a precursor in molten salt or ionic liquid synthesis to create complex ternary or quaternary halides with unique crystal structures and luminescent properties. nih.gov The development of general methods, such as heating a hydrated lanthanide halide with an ammonium (B1175870) halide in a vacuum, could also be refined to produce high-purity anhydrous thulium chloride for specific applications where water is detrimental. osti.gov

Table 1: Potential Synthetic Strategies and Targeted Structures

Synthetic Strategy Key Parameters to Control Potential Tailored Structures
Controlled Hydrolysis pH, Temperature, Ligand concentration Oxide/hydroxide thulium clusters, polynuclear complexes
Solvothermal Synthesis Solvent, Temperature, Pressure, Precursor concentration Nanocrystals (dots, rods), mesoporous frameworks
Ionic Liquid-Based Synthesis Ionic liquid composition, Anion/Cation type Ternary/Quaternary thulium halides, luminescent complexes

Exploration of Advanced Spectroscopic Probes for Intricate Material Properties

The optical properties of thulium are central to its applications, stemming from the rich energy level structure of the Tm³⁺ ion. optica.orgaip.org Future research should employ advanced spectroscopic techniques to gain a deeper understanding of the electron-phonon coupling, crystal field effects, and energy transfer dynamics within this compound and its derivatives.

High-resolution, site-selective laser spectroscopy at cryogenic temperatures could resolve the fine structure of Tm³⁺ energy levels, providing precise information on the local symmetry of the thulium ions. researchgate.netaps.org This is crucial for applications in quantum information, where subtle changes in the crystal field can dramatically affect coherence times. aps.org Time-resolved photoluminescence spectroscopy, on the femtosecond or picosecond scale, can elucidate the dynamics of energy transfer between Tm³⁺ ions or between Tm³⁺ and a host lattice, which is critical for optimizing the quantum efficiency of phosphors and laser materials. vu.edu.au Furthermore, techniques like Raman spectroscopy and far-infrared spectroscopy can probe the vibrational modes of the crystal lattice and the coordinated water molecules, offering insights into the structural stability and phase transitions of the material under different conditions. aip.orgresearchgate.net

Table 2: Advanced Spectroscopic Probes and Potential Insights

Spectroscopic Technique Information Gained Relevance to this compound
Site-Selective Laser Spectroscopy Precise energy level splitting, local symmetry of Tm³⁺ ions Understanding crystal field effects for quantum applications
Ultrafast Transient Absorption Energy transfer dynamics, non-radiative decay pathways Optimizing luminescence efficiency in phosphors and lasers
Temperature-Dependent Photoluminescence Thermal broadening effects, phonon-ion interactions Designing materials with stable optical properties over a range of temperatures

Integration of High-Throughput Computational Screening with Experimental Design

The vast parameter space associated with developing new materials makes traditional trial-and-error experimentation inefficient. A powerful future direction lies in the synergy between high-throughput computational screening and targeted experimental synthesis. rsc.org This approach can accelerate the discovery of new thulium-based materials with desired properties.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the structural, electronic, and optical properties of hypothetical this compound derivatives with different dopants, ligands, or crystal structures. This allows for the in silico screening of thousands of potential candidates to identify the most promising ones for synthesis. researchwithrowan.com This computational front-loading can guide experimental efforts toward materials with, for example, optimal bandgaps for photocatalysis or specific emission wavelengths for bioimaging. nih.gov Subsequently, high-throughput synthesis platforms can be employed to rapidly produce libraries of the computationally-identified materials, followed by rapid screening of their catalytic or luminescent properties. rsc.orgamanote.com This closed-loop approach, where experimental results are fed back to refine computational models, will significantly shorten the material discovery timeline. elsevierpure.com

Investigation of this compound in Quantum Technologies

The unique electronic structure of the thulium atom, with its high orbital and magnetic moments, makes it an extremely attractive candidate for quantum simulations and quantum information processing. researchgate.net Thulium ions doped into crystalline hosts have already been demonstrated as effective quantum memories. aps.org A significant unexplored avenue is the use of this compound as a precursor to create novel solid-state quantum systems.

Research could focus on developing methods to incorporate single Tm³⁺ ions with high fidelity into specific lattice sites within custom-designed crystals grown from or doped with this compound. The goal would be to create qubits with long coherence times and strong, controllable interactions. nist.govaps.org The simpler level structure of thulium compared to other lanthanides like Erbium or Dysprosium is a distinct advantage. researchgate.net Furthermore, the development of heterobimetallic lanthanide complexes, which have shown potential as quantum logic processors, could be extended to include thulium, potentially synthesized from a thulium chloride precursor. chemrxiv.org Investigating the spin dynamics and quantum coherence of Tm³⁺ ions within the hydrated chloride matrix itself could also reveal new phenomena relevant to quantum sensing.

Expansion into New Catalytic Systems and Reaction Mechanisms

Recent studies have highlighted the catalytic potential of thulium in compounds such as metal-organic frameworks (MOFs) for CO₂ fixation and as a promoter in catalysts for the selective catalytic reduction (SCR) of NOx gases. rsc.orgresearchgate.netacs.org this compound can serve as a versatile precursor for a much broader range of catalytic materials.

Future work should explore the synthesis of thulium-based catalysts for various organic transformations, such as C-H activation, oxidation, and asymmetric synthesis. The Lewis acidity of the Tm³⁺ ion could be harnessed to activate substrates in novel ways. rsc.orgresearchgate.net For instance, thulium-doped zeolites or supported thulium oxide nanoparticles could exhibit unique catalytic activity and selectivity. Another promising direction is in the field of electrocatalysis and photocatalysis, where thulium-containing materials could be designed to facilitate reactions like water splitting or CO₂ reduction. A key component of this research will be the use of in situ spectroscopic and theoretical studies to elucidate the reaction mechanisms, identify the active sites, and understand the role of the thulium center in the catalytic cycle.

Biomaterials and Advanced Sensing Applications Beyond Current Scope

Lanthanide-doped nanomaterials are gaining prominence in biomedical applications due to their unique optical properties, such as sharp emission lines and long luminescence lifetimes, which are ideal for bioimaging and sensing. nih.govdocumentsdelivered.comnih.gov this compound is an excellent starting material for creating thulium-based nanoprobes.

Future research could focus on synthesizing thulium-doped upconversion nanoparticles (UCNPs) from thulium chloride precursors for deep-tissue imaging, taking advantage of near-infrared excitation to minimize autofluorescence and enhance tissue penetration. mdpi.com A particularly exciting and underexplored area is the development of ratiometric sensors. By co-doping nanoparticles with thulium and another lanthanide, probes could be designed where the ratio of emission intensities changes in response to specific analytes (e.g., pH, temperature, metal ions, or biomarkers), enabling quantitative measurements within biological systems. researchgate.net Furthermore, incorporating thulium-based complexes into biocompatible hydrogels or polymers could lead to the development of advanced biomaterials that can act as implantable sensors or responsive drug delivery systems. taylorfrancis.comwilliams.edu

Q & A

Q. What are the standard methods for synthesizing high-purity TmCl₃·7H₂O, and how can its hygroscopicity be managed during synthesis?

  • Methodological Answer : Thulium chloride heptahydrate is typically synthesized by dissolving thulium oxide (Tm₂O₃) in hydrochloric acid (HCl) under controlled stoichiometric conditions. After evaporation, the product is recrystallized from aqueous solution to obtain the heptahydrate form. Due to its hygroscopic nature , synthesis must be conducted in a dry inert atmosphere (e.g., argon glovebox) and stored in desiccators with anhydrous calcium chloride. Purity is verified via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS), ensuring minimal oxide or hydroxide contamination.

Q. How can the solubility and stability of TmCl₃·7H₂O in aqueous and organic solvents be systematically evaluated?

  • Methodological Answer : Prepare saturated solutions in deionized water, ethanol, and acetone at 25°C. Use gravimetric analysis to determine solubility limits. Monitor stability via UV-Vis spectroscopy over 24–72 hours to detect hydrolysis or precipitation. For example, TmCl₃·7H₂O is reported to dissolve readily in water and alcohol but may form oxychlorides in humid conditions . Tabulate results as follows:
SolventSolubility (g/100 mL)Stability (24 hrs)
H₂O85.2Stable (pH < 5)
Ethanol12.7Partial hydrolysis

Q. What spectroscopic techniques are optimal for characterizing TmCl₃·7H₂O’s structural and electronic properties?

  • Methodological Answer :
  • XRD : Confirm crystal structure and phase purity by comparing with reference data (e.g., JCPDS 00-024-1207).
  • FT-IR : Identify O–H stretching (3400–3200 cm⁻¹) and Tm–Cl vibrational modes (280–300 cm⁻¹) .
  • Photoluminescence : Use excitation at 365 nm to observe Tm³⁺ emission peaks at 455 nm (blue) and 800 nm (NIR), critical for optical applications.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., melting points) for TmCl₃·7H₂O?

  • Methodological Answer : Discrepancies in melting points (e.g., 824°C vs. 800°C ) often arise from impurities or partial dehydration. To address this:
  • Perform differential scanning calorimetry (DSC) under inert gas to track phase transitions.
  • Compare results with thermogravimetric analysis (TGA) to correlate mass loss (e.g., water release) with thermal events.
  • Replicate experiments using ultra-high-purity (>99.99%) TmCl₃·7H₂O synthesized in oxygen-free conditions.

Q. What experimental design considerations are critical for studying TmCl₃·7H₂O’s role in catalytic or magnetic systems?

  • Methodological Answer :
  • Catalysis : Optimize reaction parameters (pH, temperature, Tm³⁺ concentration) using a factorial design. For example, in oxidative catalysis, pair TmCl₃·7H₂O with H₂O₂ and monitor turnover frequency via gas chromatography .
  • Magnetism : Use SQUID magnetometry to measure magnetic susceptibility. Note that Tm³⁺’s high magnetic moment (~7.6 μB) requires shielding from external fields.

Q. How can the hydration state of TmCl₃·nH₂O be accurately quantified during dehydration studies?

  • Methodological Answer :
  • Conduct dynamic vapor sorption (DVS) to measure water loss at controlled humidity levels.
  • Pair TGA with Karl Fischer titration to cross-validate water content. For example, TmCl₃·7H₂O loses 7 H₂O molecules in three steps between 100°C and 200°C .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in TmCl₃·7H₂O toxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to estimate EC₅₀ values. For reproducibility:
  • Include positive controls (e.g., FeSO₄·7H₂O ) and blank samples.
  • Validate results across multiple replicates and laboratories, following ISO 11348-3 guidelines for aquatic toxicity testing .

Q. How should researchers address batch-to-batch variability in TmCl₃·7H₂O synthesis?

  • Methodological Answer :
  • Implement quality control protocols: ICP-MS for trace metal analysis, XRD for phase consistency.
  • Document synthesis parameters (e.g., HCl concentration, stirring rate) in detail to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.